N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide
Description
N-[3-(Furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a unique hybrid structure. The molecule combines a rigid adamantane core with a hydroxypropyl chain terminated by a furan-3-yl group. The carboxamide linkage bridges the adamantane and the substituted propyl moiety, creating a polar region that may influence solubility and binding interactions.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-16(15-2-4-22-11-15)1-3-19-17(21)18-8-12-5-13(9-18)7-14(6-12)10-18/h2,4,11-14,16,20H,1,3,5-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIKWRCLCJVQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=COC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity.
Chemical Reactions Analysis
N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to modify the furan ring or the adamantane moiety.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological systems and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical interactions, while the adamantane moiety provides stability and rigidity to the molecule. These interactions can affect biological processes, such as enzyme activity and receptor binding, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural Differences
Adamantane carboxamides vary significantly based on substituents attached to the carboxamide nitrogen. Below is a comparative analysis of N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide and its closest analogs:
Structural Implications :
- Electron Effects : The furan ring’s electron-rich nature contrasts with the electron-withdrawing chlorine in N-(3-chlorophenyl)-1-adamantanecarboxamide, which may alter electronic distribution across the carboxamide bond.
- Biological Interactions : The hydroxyl and furan groups could facilitate hydrogen bonding and π-π stacking, respectively, offering distinct binding modes compared to halogenated or purely aromatic analogs.
Physicochemical and Pharmacokinetic Properties
Notes:
- The hydroxyl group in the target compound may increase susceptibility to phase II metabolism (e.g., glucuronidation).
Biological Activity
N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining an adamantane core with a furan moiety and a hydroxypropyl side chain. This structural configuration may contribute to its biological activity, particularly in modulating various biochemical pathways.
Structural Formula
The chemical structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that compounds containing furan rings exhibit significant anti-inflammatory effects. For instance, studies have shown that furan derivatives can inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide, which are crucial in inflammatory responses . The mechanisms include modulation of signaling pathways such as MAPK and PPAR-γ, which are involved in inflammation regulation .
Antimicrobial Activity
Furan-containing compounds have also demonstrated antimicrobial properties. For example, certain furan derivatives have been shown to selectively inhibit microbial growth by modifying enzyme activity . This suggests that this compound may possess similar antimicrobial capabilities, warranting further investigation.
Case Studies
- Inhibition of Pro-inflammatory Cytokines : A study on related furan derivatives reported their ability to reduce levels of TNF-α and IL-6 in vitro, indicating potential therapeutic effects in conditions like rheumatoid arthritis .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of furan fatty acids against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar compounds could be developed for treating resistant bacterial infections .
The biological activity of this compound may involve several mechanisms:
- Antioxidant Activity : Furan derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and inflammation .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and microbial proliferation .
Summary of Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Inhibition of TNF-α and IL-6 production |
| Study 2 | Antimicrobial | Effective against MRSA |
| Study 3 | Mechanisms | Modulation of MAPK and PPAR-γ pathways |
Future Directions
Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations should focus on:
- In Vivo Studies : To confirm the efficacy observed in vitro.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure influence its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
